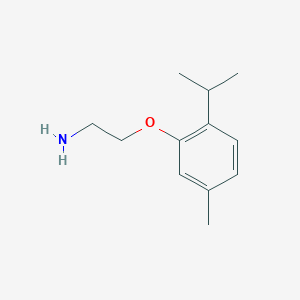

2-(2-Isopropyl-5-methylphenoxy)ethanamine

Description

Propriétés

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYWKZEEIITOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201241372 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-34-6 | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201241372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-Isopropyl-5-methylphenoxy)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethanamine

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2-(2-isopropyl-5-methylphenoxy)ethanamine, a valuable chemical intermediate. The primary focus is on the robust and widely applicable Williamson ether synthesis, leveraging the natural monoterpenoid phenol, thymol, as a cost-effective and readily available starting material. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization, characterization, and safety. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: Strategic Importance and Synthesis Overview

2-(2-Isopropyl-5-methylphenoxy)ethanamine is an aryloxyalkylamine derivative. Molecules within this class are recognized for their utility as intermediates in the development of pharmacologically active agents and other fine chemicals.[1][2] The structure combines the lipophilic thymol moiety with a primary amine, providing a versatile scaffold for further functionalization.

Thymol (2-isopropyl-5-methylphenol) serves as an ideal precursor for this synthesis. It is a naturally occurring compound extracted from plants like Thymus vulgaris, and it is approved as a safe additive in food and cosmetics.[1][3][4] Its phenolic hydroxyl group provides a reactive handle for nucleophilic substitution reactions.

The most direct and efficient pathway to construct the target ether linkage is the Williamson ether synthesis. This venerable yet powerful reaction involves the deprotonation of an alcohol (in this case, the phenol thymol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an organohalide.[5][6] This guide will detail the synthesis via the SN2 reaction between the sodium or potassium salt of thymol and 2-chloroethanamine.

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of 2-(2-isopropyl-5-methylphenoxy)ethanamine from thymol is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The overall transformation is depicted below.

Caption: Overall Synthesis Scheme.

Mechanistic Deep Dive

The reaction proceeds in two fundamental steps, which are often performed in a single pot.

-

Deprotonation: The phenolic proton of thymol is acidic and is readily abstracted by a suitable base to form a highly nucleophilic thymoxide anion.

-

Nucleophilic Attack: The thymoxide anion attacks the electrophilic carbon atom of 2-chloroethanamine, which bears the halide leaving group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The reaction is concerted, meaning the carbon-oxygen bond forms at the same time the carbon-chlorine bond breaks.[6]

Caption: Reaction Mechanism.

Causality Behind Reagent Selection

The success of this synthesis hinges on the appropriate selection of reagents and conditions.

-

Alkylating Agent: 2-Chloroethanamine is an excellent electrophile for this reaction. As a primary alkyl halide, it is highly susceptible to SN2 attack and has a low propensity for the competing E2 elimination side reaction.[7][8] It is commonly supplied as the hydrochloride salt for improved stability and handling.[9][10] It is critical to account for this in the stoichiometry, as one equivalent of base will be consumed to neutralize the hydrochloride before the deprotonation of thymol can occur.

-

Base: Potassium carbonate (K₂CO₃) is a preferred base for this type of reaction.[1] It is strong enough to deprotonate the phenol but is not so harsh as to promote significant side reactions. Its limited solubility in organic solvents can be advantageous, creating a solid-liquid phase transfer system that often results in cleaner reactions. Alternatives like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are also effective.[11]

-

Solvent: A polar aprotic solvent is essential for promoting the SN2 mechanism.[5] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal because they can solvate the cation of the base (e.g., K⁺) while leaving the thymoxide anion relatively "naked" and highly nucleophilic. They do not possess acidic protons that could re-protonate the nucleophile.[1][5]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of 2-(2-isopropyl-5-methylphenoxy)ethanamine.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin and should be handled with care. Strong bases are corrosive.

Reagent and Equipment List

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Thymol | C₁₀H₁₄O | 150.22 | 10.0 g | 66.57 | 1.0 |

| 2-Chloroethanamine HCl | C₂H₇Cl₂N | 115.99 | 9.25 g | 79.88 | 1.2 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 23.0 g | 166.4 | 2.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~400 mL | - | - |

| 1M Sodium Hydroxide (aq) | NaOH | 40.00 | ~150 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |

| Brine (sat. NaCl aq) | NaCl | 58.44 | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add thymol (10.0 g, 66.57 mmol) and anhydrous potassium carbonate (23.0 g, 166.4 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (150 mL) to the flask.

-

Initiation: Begin vigorous stirring and heat the mixture to 80 °C using an oil bath. Stir for 30 minutes to facilitate the deprotonation of thymol. The suspension will become visibly thicker.

-

Alkylating Agent Addition: Add 2-chloroethanamine hydrochloride (9.25 g, 79.88 mmol) to the reaction mixture in one portion.

-

Reaction: Continue stirring the reaction mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 16-24 hours.

-

Work-up - Quenching: Once the reaction is complete (disappearance of thymol spot on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a 1 L separatory funnel containing 300 mL of deionized water.

-

Work-up - Extraction: Extract the aqueous phase with diethyl ether (3 x 100 mL). The product may be in either the organic or aqueous phase depending on the pH. To ensure the free amine is extracted, adjust the aqueous phase pH to >11 with 1M NaOH before the final extraction. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with 1M NaOH (2 x 75 mL) to remove any unreacted thymol, followed by deionized water (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel to afford the pure 2-(2-isopropyl-5-methylphenoxy)ethanamine as an oil or low-melting solid.

Product Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₉NO | [12] |

| Molecular Weight | 193.29 g/mol | [12] |

| CAS Number | 26583-34-6 | [12] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | - |

| ¹H NMR | Expect characteristic peaks for the isopropyl group (~1.2 ppm, doublet; ~3.2 ppm, septet), methyl group (~2.3 ppm, singlet), aromatic protons (3H, ~6.6-7.1 ppm), the two methylene groups of the ethylamine chain (~3.0 ppm, triplet and ~4.0 ppm, triplet), and the amine protons (broad singlet). | Structural Analysis |

| ¹³C NMR | Expect ~12 distinct signals corresponding to the carbon atoms in the molecule. | Structural Analysis |

| IR Spectroscopy | Expect characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and strong C-O-C ether stretching (~1250 cm⁻¹). | Structural Analysis |

| Mass Spectrometry | Expect a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. | Structural Analysis |

Conclusion

The Williamson ether synthesis provides a reliable, scalable, and efficient method for the preparation of 2-(2-isopropyl-5-methylphenoxy)ethanamine from the natural product thymol. The key to a successful synthesis lies in the rational selection of a primary alkyl halide, an appropriate base, and a polar aprotic solvent to favor the SN2 mechanism. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers to produce this valuable intermediate with high purity and yield.

References

-

Sciforum. (n.d.). SYNTHESIS, MOLECULAR DOCKING, ANTIOXIDANT AND ANTIBACTERIAL ASSESSMENT OF THYMOL AZO DERIVATIVES. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2024, February 1). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Act. Retrieved from [Link]

-

Frontiers. (2024). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Retrieved from [Link]

-

Axios Research. (n.d.). 2-(2-Isopropyl-5-methylphenoxy) Ethanamine Hydrochloride - CAS - 471914-80-4. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

PMC. (2024, October 16). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wiley Online Library. (2021, June 13). The recent development of thymol derivative as a promising pharmacological scaffold. Retrieved from [Link]

- Google Patents. (n.d.). US6417222B1 - [2-substituted-5-[3-thienyl)-benzyl]-2- ([2-isopropoxy-5-fluoro]-phenyoxy)-ethyl]-amine derivatives, method for the production and use thereof as medicaments.

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

Sources

- 1. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Isopropyl-5-methylphenoxy) Ethanamine Hydrochloride - CAS - 471914-80-4 | Axios Research [axios-research.com]

- 3. sciforum.net [sciforum.net]

- 4. Frontiers | Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations [frontiersin.org]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 10. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Page loading... [wap.guidechem.com]

physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropyl-5-methylphenoxy)ethanamine

Foreword

In the landscape of pharmaceutical research and chemical development, a foundational understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and delivery are built. This guide provides a comprehensive technical exploration of 2-(2-Isopropyl-5-methylphenoxy)ethanamine, a molecule of significant interest. We will move beyond simple data reporting to elucidate the causality behind these properties and the established methodologies for their accurate determination, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Core Descriptors

2-(2-Isopropyl-5-methylphenoxy)ethanamine is an organic compound featuring a substituted aromatic ring linked to a primary amine via an ether linkage. This structural arrangement is pivotal to its chemical behavior and potential biological activity.

Key Identifiers and Molecular Data:

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-isopropyl-5-methylphenoxy)ethanamine | [1] |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.29 g/mol | [1] |

| CAS Number (Free Base) | 26583-34-6 | [1][2] |

| Hydrochloride Salt | C₁₂H₂₀ClNO (MW: 229.75 g/mol ) | [2] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCCN | [1] |

| InChIKey | VUXYWKZEEIITOF-UHFFFAOYSA-N | [1] |

These fundamental data points are the non-negotiable starting point for all stoichiometric calculations, analytical characterization, and regulatory documentation.

Physicochemical Profile: Properties and Implications

The physical and chemical attributes of a compound dictate its interaction with solvents, biological membranes, and other molecules.

Physical State and Appearance

As is typical for aromatic amines of this molecular weight, 2-(2-Isopropyl-5-methylphenoxy)ethanamine is expected to be a crystalline solid or a high-boiling point liquid at standard temperature and pressure. Its hydrochloride salt is typically a white to off-white crystalline powder.

Thermal Properties

-

Boiling Point: Due to the presence of the primary amine, which allows for hydrogen bonding, a relatively high boiling point is anticipated. However, thermal decomposition may occur before boiling at atmospheric pressure, making vacuum distillation the preferred method for purification if the compound is a liquid.

Solubility

Solubility is a critical determinant of a drug candidate's formulation possibilities and its absorption in the gastrointestinal tract. The structural features—a lipophilic aromatic ring and a hydrophilic primary amine—confer amphiphilic character to the molecule.

Predicted Solubility Profile:

| Solvent | Expected Solubility | Rationale |

| Water | pH-dependent | The primary amine (pKa ~9-10) will be protonated and highly soluble at acidic pH. Solubility decreases as pH approaches and exceeds the pKa. |

| Ethanol/Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with both the ether oxygen and the amine group. |

| DMSO | Soluble | A polar aprotic solvent effective at solvating a wide range of organic molecules. |

| Hexane | Poorly Soluble | The polarity of the ether and amine groups limits solubility in nonpolar aliphatic solvents. |

Acidity/Basicity (pKa)

The pKa value is arguably one of the most important physicochemical parameters, as it dictates the ionization state of the molecule in different environments. The primary aliphatic amine group is the main basic center. While an experimental value is not available in the cited literature, primary alkylamines typically have a pKa of the conjugate acid in the range of 9.0 - 10.5 . This means that at physiological pH (~7.4), the molecule will exist almost entirely in its protonated, cationic form, which has profound implications for receptor binding, membrane permeability, and metabolic pathways.

Protocols for Experimental Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The following are self-validating, standard protocols.

Protocol for Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium thermodynamic solubility. Its reliability stems from allowing the system to reach a true equilibrium.

Methodology:

-

Preparation: Add an excess of the solid compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0) and other relevant solvents.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for validating that a saturated solution has been achieved.

-

Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically reversed-phase HPLC with UV detection.

Workflow: Equilibrium Solubility Determination

Caption: Standard workflow for the shake-flask solubility protocol.

Spectroscopic and Chromatographic Fingerprint

A combination of analytical techniques is required to confirm the structure and purity of 2-(2-Isopropyl-5-methylphenoxy)ethanamine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands:

-

~3400-3300 cm⁻¹: Two distinct, medium-intensity peaks corresponding to the N-H asymmetric and symmetric stretching of a primary amine.

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

-

~2960-2850 cm⁻¹: C-H stretching from the isopropyl and ethyl groups.

-

~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1200 cm⁻¹: A strong C-O stretching band, characteristic of an aryl-alkyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation.

-

¹H NMR: Would confirm the presence and connectivity of all protons. Expected signals include: two doublets for the non-equivalent methyls of the isopropyl group, a septet for the isopropyl methine proton, a singlet for the aromatic methyl group, distinct signals for the aromatic protons, and two triplets for the -O-CH₂-CH₂-N- protons. The NH₂ protons may appear as a broad singlet.

-

¹³C NMR: Would show 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base would be observed at an m/z of 193.15, corresponding to its monoisotopic mass.

The Synergy of Analytical Techniques

No single technique provides a complete picture. The confirmation of a compound's identity and purity is a process of assembling corroborating evidence from multiple orthogonal methods.

Sources

A Technical Guide to the Structural Elucidation of 2-(2-Isopropyl-5-methylphenoxy)ethanamine

This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 2-(2-Isopropyl-5-methylphenoxy)ethanamine. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm the molecular structure of this carvacrol derivative.

Introduction

2-(2-Isopropyl-5-methylphenoxy)ethanamine, a derivative of the naturally occurring monoterpenoid carvacrol, presents an interesting scaffold for medicinal chemistry and drug discovery. Carvacrol and its analogues are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The precise structural confirmation of novel derivatives like the title compound is a critical first step in understanding its structure-activity relationships and advancing its potential therapeutic applications.

This guide will not only present the expected spectroscopic data but will also delve into the rationale behind the interpretation, providing a framework for the structural analysis of related molecules. The molecular formula of 2-(2-Isopropyl-5-methylphenoxy)ethanamine is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol .[3]

Synthesis Pathway Overview

A plausible synthetic route to 2-(2-Isopropyl-5-methylphenoxy)ethanamine involves a Williamson ether synthesis, a reliable method for forming ethers.[2] This would typically involve the reaction of carvacrol with a suitable 2-haloethanamine or a protected version thereof, followed by deprotection if necessary. Understanding the synthetic origin provides valuable clues for the expected connectivity of the final molecule.

Caption: Proposed synthetic route to the target compound.

Spectroscopic Analysis

A multi-spectroscopic approach is essential for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | d | 1H | Ar-H |

| ~ 6.7 - 6.8 | d | 1H | Ar-H |

| ~ 6.6 - 6.7 | s | 1H | Ar-H |

| ~ 4.0 - 4.1 | t | 2H | O-CH₂ |

| ~ 3.1 - 3.2 | sept | 1H | CH(CH₃)₂ |

| ~ 3.0 - 3.1 | t | 2H | CH₂-NH₂ |

| ~ 2.3 | s | 3H | Ar-CH₃ |

| ~ 1.6 (broad) | s | 2H | NH₂ |

| ~ 1.2 | d | 6H | CH(CH₃)₂ |

The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The ethoxy protons will appear as two triplets, and the isopropyl group will show a septet for the methine proton and a doublet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Ar-C-O |

| ~ 137 | Ar-C-isopropyl |

| ~ 130 | Ar-C-methyl |

| ~ 125 | Ar-CH |

| ~ 121 | Ar-CH |

| ~ 112 | Ar-CH |

| ~ 68 | O-CH₂ |

| ~ 42 | CH₂-N |

| ~ 27 | CH(CH₃)₂ |

| ~ 24 | CH(CH₃)₂ |

| ~ 21 | Ar-CH₃ |

The chemical shifts are estimated based on data for carvacrol and related phenoxy compounds.[5][6]

2D NMR Experiments (COSY & HMBC): To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Caption: Expected key 2D NMR correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure.[4] For this amine-containing compound, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 193. This corresponds to the molecular weight of the compound. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[7]

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[8] This would result in the loss of a CH₂NH₂ radical, leading to a fragment at m/z 163, or the formation of a CH₂=NH₂⁺ ion at m/z 30.

-

Cleavage of the ether bond: Breakage of the aryl-O or the O-ethyl bond can occur. Cleavage of the O-ethyl bond would lead to a carvacrol radical and a fragment at m/z 44 ([CH₂CH₂NH₂]⁺). Cleavage of the aryl-O bond would result in a carvacrol cation at m/z 150.

-

Loss of the isopropyl group: A fragment corresponding to the loss of an isopropyl group (43 Da) from the molecular ion may be observed at m/z 150.[9]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | N-H | Stretching (primary amine, two bands) |

| 3000 - 3100 | C-H | Aromatic stretching |

| 2850 - 2960 | C-H | Aliphatic stretching |

| 1600, 1500 | C=C | Aromatic ring stretching |

| 1250 | C-O | Aryl ether stretching |

| 1020 - 1250 | C-N | Stretching |

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer using a standard single-pulse sequence.

-

¹³C NMR Acquisition: Perform a proton-decoupled experiment to obtain a spectrum with single lines for each carbon.

-

2D NMR Acquisition: Run standard COSY and HMBC pulse sequences to establish correlations.

-

Data Processing: Process the raw data (FID) using a Fourier transform. Phase the spectrum and correct the baseline. Reference the chemical shifts to TMS (0.00 ppm for ¹H) and the residual solvent peak (77.16 ppm for CDCl₃).[4]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[11]

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Infrared (IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for easy sample handling. Place a small amount of the neat sample directly on the ATR crystal.[4]

-

Data Acquisition: Record a background spectrum of the clean ATR crystal, followed by the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). Identify and assign the characteristic absorption bands to their respective functional groups.

Conclusion

The comprehensive analysis of 2-(2-Isopropyl-5-methylphenoxy)ethanamine through the synergistic use of ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for its complete structure elucidation. The predicted spectroscopic data, based on established principles and data from related compounds, offers a clear roadmap for the characterization of this and similar novel chemical entities. This multi-faceted approach ensures the highest degree of confidence in the assigned structure, a critical requirement for any further research and development.

References

- A Comparative Guide to Analytical Methods for the Quantification of Arom

- Alaejos, M. S., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.

- Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Deriv

-

NMR spectroscopic data ( 1 H 400 MHz, 13 C 100 MHz, CDCl 3 ) of 7 and 7a. - ResearchGate. (URL: [Link])

-

Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application - MDPI. (2024). (URL: [Link])

-

1 H-and 13 C-NMR spectra data for compounds 1 and 2 a - ResearchGate. (URL: [Link])

-

Fluorescence Spectra and Absorption Spectra of Carvacrol - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Evaluation of Thyronamine Analogues as Novel Potent Mouse Trace Amine Associated Receptor 1 (mTAAR1) Agonists - PubMed. (2015). (URL: [Link])

-

Thymol: Nature's solvent for sustainable hollow fiber fabrication - Rsc.org. (URL: [Link])

-

Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation - PMC. (URL: [Link])

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])

-

A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. (2024). (URL: [Link])

-

VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (URL: [Link])

-

Exploration of carvacrol aggregation by laser spectroscopy - RSC Publishing. (2024). (URL: [Link])

-

Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage - MDPI. (2023). (URL: [Link])

-

Semisynthesis and pharmacological activities of thyroxine analogs: Development of new angiogenesis modulators - PubMed. (2010). (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). (URL: [Link])

-

2-(2-Isopropyl-5-methylphenoxy) Ethanamine Hydrochloride - CAS - 471914-80-4. (URL: [Link])

-

Synthesis of Thymoxamine Hydrochloride - China/Asia On Demand (CAOD). (URL: [Link])

-

2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine | C12H19NO | CID - PubChem. (URL: [Link])

-

2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane | C13H18O2 | CID 12548700 - PubChem. (URL: [Link])

-

a Structure and LC–MS spectrum of 2-isopropyl-5-methylphenoxy acetyl... - ResearchGate. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (URL: [Link])

-

N-[2-(2-isopropylphenoxy)ethyl]naphthalene-2-sulfonamide - Optional[1H NMR] - Spectrum. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC. (2024). (URL: [Link])

- US6417222B1 - [2-substituted-5-[3-thienyl)-benzyl]-2- ([2-isopropoxy-5-fluoro]-phenyoxy)

-

Identification and characterization of thiamine analogs with antiplasmodial activity - PubMed. (2024). (URL: [Link])

-

Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases - MDPI. (2023). (URL: [Link])

-

infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. (URL: [Link])

-

Ethanamine, 2,2-dimethoxy-N-methyl- - the NIST WebBook. (URL: [Link])

Sources

- 1. Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is centered around the well-established Williamson ether synthesis, a reliable and versatile method for forming ether linkages. This document provides a step-by-step protocol, delves into the mechanistic underpinnings of each reaction, and offers practical insights gleaned from extensive laboratory experience. The guide is intended for researchers, chemists, and professionals in the field of drug development, providing them with the necessary information to replicate and optimize this synthesis.

Introduction

2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride, also known as thymoxyethanamine hydrochloride, is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted phenoxy ring linked to an ethylamine side chain, is prevalent in a range of therapeutic agents. The reliable and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.

This guide focuses on a classical and highly effective synthetic route commencing from thymol, a readily available and inexpensive starting material. The core of this strategy is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1][2][3] The subsequent conversion of the resulting intermediate to the desired ethylamine hydrochloride is also described in detail.

Synthetic Strategy Overview

The overall synthetic transformation can be visualized as a two-step process:

-

Williamson Ether Synthesis: Formation of the ether linkage by reacting thymol with a suitable two-carbon electrophile bearing a protected or latent amino group.

-

Amine Formation and Salt Generation: Conversion of the intermediate to the primary amine and subsequent formation of the hydrochloride salt.

A more direct approach involves the alkylation of thymol with 2-chloroethylamine hydrochloride. This method consolidates the process into a single key step, followed by purification and salt formation.

Figure 1: Overall synthetic workflow for the preparation of 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride.

Mechanistic Insights: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of thymol by a suitable base, such as sodium hydroxide or potassium carbonate, to generate the more nucleophilic thymoxide anion.[4] This potent nucleophile then attacks the electrophilic carbon of 2-chloroethylamine, displacing the chloride leaving group in a single, concerted step.

For this SN2 reaction to be efficient, the electrophile should be sterically unhindered.[1] 2-Chloroethylamine is a primary alkyl halide, which is ideal for this type of reaction, minimizing the potential for competing elimination reactions.[2]

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Thymol | C₁₀H₁₄O | 150.22 | 89-83-8 | Starting material. |

| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | 869-24-9 | Alkylating agent. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base for deprotonation. |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For pH adjustment and salt formation. |

Step-by-Step Synthesis

Step 1: Formation of the Thymoxide Anion and Nucleophilic Substitution

-

To a stirred solution of thymol (15.0 g, 0.1 mol) in 150 mL of acetone in a 250 mL round-bottom flask, add powdered sodium hydroxide (4.4 g, 0.11 mol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium thymoxide salt.

-

Add 2-chloroethylamine hydrochloride (11.6 g, 0.1 mol) to the reaction mixture.

-

Reflux the resulting suspension with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality Behind Experimental Choices:

-

The use of a slight excess of sodium hydroxide ensures complete deprotonation of the thymol.

-

Acetone is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Work-up and Isolation of the Free Base

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (NaCl and unreacted NaOH).

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel.

-

Wash the ether layer with 2 x 50 mL of water to remove any remaining inorganic impurities.

-

Extract the aqueous layers with 2 x 30 mL of diethyl ether to recover any dissolved product.

-

Combine all the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine as an oil.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude free base in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol dropwise, until no further precipitation is observed.[5]

-

Filter the resulting white precipitate, which is the desired 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the product under vacuum to yield the pure hydrochloride salt.

Self-Validating System:

-

The formation of a precipitate upon addition of HCl is a strong indicator of successful amine synthesis.

-

The melting point of the final product can be compared to literature values for verification of purity.

-

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure of the synthesized compound.

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, δ ppm): The spectrum should show characteristic peaks for the aromatic protons, the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the two methylene groups of the ethylamine chain.

-

¹³C NMR (CDCl₃, δ ppm): The spectrum will exhibit signals corresponding to all the unique carbon atoms in the molecule.

-

IR (KBr, cm⁻¹): Expect to see characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether).

Safety and Handling

-

Thymol is a skin and eye irritant.

-

2-Chloroethylamine hydrochloride is toxic and corrosive.

-

Sodium hydroxide is a strong caustic.

-

Diethyl ether is highly flammable.

-

Hydrochloric acid is corrosive.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride. By leveraging the Williamson ether synthesis, this method provides a straightforward and efficient route to this valuable pharmaceutical intermediate from readily available starting materials. The detailed experimental protocol, coupled with an understanding of the underlying reaction mechanism, equips researchers with the necessary tools to successfully synthesize and characterize this important compound.

References

- HAN Hua Niang, PANG Li Hong. (2000). Synthesis of Thymoxamine Hydrochloride. Chinese Journal of Pharmaceuticals, (9), 4-7.

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

- University of Michigan. The Williamson Ether Synthesis.

- University of Wisconsin-Stout. The Williamson Ether Synthesis.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Said, S. A. (2006). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Rafidain Journal of Science, 17(4), 52-58. [Link]

-

Lumen Learning. Williamson ether synthesis. [Link]

- Google Patents. (1989). Process for the preparation of 2-chloroethylamine hydrochloride. DE3900865C1.

-

Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Link]

- Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.

-

Organic Syntheses. trimethylamine hydrochloride. [Link]

- Google Patents. (2016). Synthetic method for thymol. CN106008169A.

- Google Patents. (2009). Synthesis method of methoxamine hydrochloride. CN101417956A.

- Google Patents. (2018). A kind of preparation method of 2-chloroethylamine hydrochloride. CN108003036B.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethanamine

Introduction

2-(2-Isopropyl-5-methylphenoxy)ethanamine, a derivative of the natural monoterpenoid thymol, is a molecule of interest in medicinal chemistry and drug development. Its synthesis is centered around the strategic formation of an ether linkage at the phenolic hydroxyl group of thymol and the introduction of a primary amine function. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and the requisite starting materials for the preparation of this target molecule. We will delve into the mechanistic rationale behind the selection of starting materials and reaction conditions, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies and Key Starting Materials

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethanamine can be approached through several reliable pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and the required purity of the final product. The principal starting material for all approaches is Thymol (2-isopropyl-5-methylphenol) , a readily available and inexpensive natural product.[1] The key challenge lies in the selection of the C2 synthon that introduces the ethanamine moiety.

Herein, we will explore three primary synthetic strategies:

-

Direct Williamson Ether Synthesis using 2-Haloethanamines

-

Williamson Ether Synthesis with N-Protected 2-Haloethanols followed by Deprotection

-

Gabriel Synthesis for the Introduction of the Primary Amine

Table 1: Overview of Key Starting Materials and Reagents

| Starting Material/Reagent | Chemical Structure | Role in Synthesis | Key Considerations |

| Thymol |

| Phenolic core structure | Readily available natural product. The phenolic hydroxyl group is the site of reaction. |

| 2-Chloroethylamine Hydrochloride | ClCH₂CH₂NH₂·HCl | C2 synthon for direct amination | The hydrochloride salt is more stable but requires neutralization or use of excess base. |

| 2-Bromoethylamine Hydrobromide | BrCH₂CH₂NH₂·HBr | C2 synthon for direct amination | More reactive than the chloro-analogue, potentially leading to higher yields or milder reaction conditions. |

| N-(2-Chloroethyl)acetamide | ClCH₂CH₂NHC(O)CH₃ | N-protected C2 synthon | The acetamide protecting group prevents side reactions of the amine during ether synthesis. Requires a subsequent deprotection step. |

| Potassium Phthalimide |

| Nitrogen source for Gabriel synthesis | A key reagent in the Gabriel synthesis for the clean introduction of a primary amine.[2] |

| 1-Bromo-2-(2-isopropyl-5-methylphenoxy)ethane | (CH₃)₂CHC₆H₃(CH₃)OCH₂CH₂Br | Intermediate for Gabriel synthesis | Prepared from thymol and a dihaloethane. |

| Sodium Hydride (NaH) | NaH | Strong, non-nucleophilic base | Used to deprotonate the phenolic hydroxyl of thymol to form the more nucleophilic phenoxide.[3] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Mild base | A common and less hazardous base for Williamson ether synthesis, particularly in polar aprotic solvents. |

| Sodium Hydroxide (NaOH) | NaOH | Strong base | Can be used for the deprotonation of thymol.[4] |

| Hydrazine (N₂H₄) | N₂H₄ | Reagent for phthalimide cleavage | Used in the Ing-Manske procedure to deprotect the phthalimide and release the primary amine.[5] |

Synthetic Pathway 1: Direct Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[6] It proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophilically attacks an alkyl halide.[3] In this context, the sodium or potassium salt of thymol (thymoxide) is reacted directly with a 2-haloethanamine.

Causality Behind Experimental Choices

-

Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of thymol (pKa ≈ 10) to form the much more nucleophilic phenoxide ion. Sodium hydride (NaH) is a powerful, non-nucleophilic base that is highly effective for this purpose. Alternatively, alkali metal hydroxides like NaOH or carbonates like K₂CO₃ can be employed, often in a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[7]

-

Choice of Haloethanamine: 2-Bromoethylamine is generally more reactive than 2-chloroethylamine due to bromide being a better leaving group. This can lead to faster reaction times or the ability to use milder conditions. These reagents are typically used as their hydrohalide salts for stability, which necessitates the use of an additional equivalent of base to liberate the free amine in situ.

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents are capable of solvating the cation of the base (e.g., Na⁺ or K⁺) while not strongly solvating the phenoxide anion, thus maintaining its high nucleophilicity.[8]

Experimental Protocol: Williamson Ether Synthesis with 2-Chloroethylamine

-

Thymoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF. To this suspension, add a solution of thymol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: To the resulting solution of sodium thymoxide, add 2-chloroethylamine hydrochloride (1.2 equivalents) in one portion. Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-(2-isopropyl-5-methylphenoxy)ethanamine.

Diagram: Williamson Ether Synthesis

Caption: Williamson ether synthesis pathway.

Synthetic Pathway 2: N-Protected Williamson Ether Synthesis and Deprotection

A significant challenge in the direct Williamson ether synthesis is the potential for side reactions involving the free amine of the 2-haloethanamine. The amine can act as a nucleophile, leading to the formation of secondary amines and other byproducts. To circumvent this, the amine functionality can be temporarily protected. The acetamide group is a common and effective protecting group for this purpose.

Causality Behind Experimental Choices

-

Amine Protection: The use of N-(2-chloroethyl)acetamide provides a starting material where the nucleophilicity of the nitrogen atom is significantly reduced due to the electron-withdrawing effect of the acetyl group. This allows the Williamson ether synthesis to proceed cleanly at the carbon bearing the halogen.

-

Deprotection: Following the successful formation of the ether linkage, the acetamide group must be removed to yield the desired primary amine. This is typically achieved by hydrolysis under acidic or basic conditions. Strong aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures is effective for this transformation. The choice between acidic or basic hydrolysis may depend on the stability of the rest of the molecule to the reaction conditions.

Experimental Protocol: N-Acetylated Route

-

Ether Synthesis: Following the procedure for thymoxide formation as described in Pathway 1, add N-(2-chloroethyl)acetamide (1.1 equivalents) to the solution of sodium thymoxide in DMF. Heat the reaction mixture to 80-90 °C for 12-18 hours.

-

Work-up of Intermediate: After cooling, work up the reaction as described previously to isolate the N-(2-(2-isopropyl-5-methylphenoxy)ethyl)acetamide intermediate. This intermediate can be purified by recrystallization or column chromatography.

-

Deprotection: To the purified intermediate, add a 6 M aqueous solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Final Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to a pH > 12. Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the final product.

Diagram: N-Protected Synthesis

Caption: N-Protected Williamson ether synthesis.

Synthetic Pathway 3: Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for the synthesis of primary amines, which avoids the over-alkylation issues often encountered with direct amination using ammonia or primary amines.[9] This pathway involves the alkylation of potassium phthalimide with a suitable substrate.[2]

Causality Behind Experimental Choices

-

Phthalimide as a Protected Amine Source: Potassium phthalimide serves as a surrogate for the -NH₂ group. The phthalimide anion is an excellent nucleophile for SN2 reactions. After alkylation, the resulting N-alkylphthalimide is no longer nucleophilic, thus preventing further alkylation.[9]

-

Two-Step Approach: This route first requires the synthesis of an O-alkylated thymol derivative bearing a good leaving group, such as 1-bromo-2-(2-isopropyl-5-methylphenoxy)ethane. This intermediate is then reacted with potassium phthalimide.

-

Liberation of the Amine: The final step is the cleavage of the N-alkylphthalimide to release the primary amine. The Ing-Manske procedure, which utilizes hydrazine in a refluxing alcohol, is a common and mild method for this deprotection.[5]

Experimental Protocol: Gabriel Synthesis

-

Synthesis of 1-Bromo-2-(2-isopropyl-5-methylphenoxy)ethane: React sodium thymoxide (prepared as in Pathway 1) with an excess of 1,2-dibromoethane. The use of an excess of the dihalide minimizes the formation of the bis-ether byproduct. Purify the resulting 1-bromo-2-(2-isopropyl-5-methylphenoxy)ethane by column chromatography.

-

Phthalimide Alkylation: Dissolve the bromo-intermediate (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF. Heat the mixture to 100-120 °C for 6-10 hours.

-

Work-up of Phthalimide Adduct: Cool the reaction mixture, pour it into water, and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-(2-(2-isopropyl-5-methylphenoxy)ethyl)phthalimide.

-

Hydrazinolysis (Ing-Manske Procedure): Suspend the phthalimide adduct in ethanol and add hydrazine hydrate (1.5 - 2.0 equivalents). Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Final Isolation: After cooling, acidify the reaction mixture with aqueous HCl to dissolve the product and precipitate any remaining phthalhydrazide. Filter the mixture and then basify the filtrate with aqueous NaOH. Extract the product with an organic solvent, dry, and concentrate to yield the pure primary amine.

Diagram: Gabriel Synthesis Pathway

Caption: Gabriel synthesis for primary amine formation.

Conclusion

The synthesis of 2-(2-isopropyl-5-methylphenoxy)ethanamine is readily achievable through well-established synthetic organic methodologies. The selection of the most appropriate starting materials and synthetic route will depend on the specific requirements of the research or development program. The direct Williamson ether synthesis offers the most straightforward approach, while the N-protected and Gabriel synthesis routes provide greater control over the formation of byproducts, often leading to higher purity of the final compound. A thorough understanding of the underlying chemical principles and the rationale behind the choice of reagents and conditions is paramount for the successful and efficient synthesis of this and related molecules.

References

- Kamal, A., et al. (2013).

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

- Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018, January 31). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Asiri, A. M. (2003). 2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine Carbothioamide. Molbank, 2003(1), M279.

- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

- Nagle, P., Pawar, Y., More, D., et al. (2015). THYMOL: SYNTHESIS, REACTIONS & ITS SPECTRUM OF PHARMACOLOGICAL AND CHEMICAL APPLICATIONS. Indo American Journal of Pharmaceutical Research.

- Asiri, A. M. (2002). 2-[(2-Isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine Carbothioamide. Molbank, 2002(1), M279.

- The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube.

- Zenodo. (2017).

- Request PDF. (n.d.). Synthesis of halogenated derivatives of thymol and their antimicrobial activities.

- Salehi, B., et al. (2020). Thymol, thyme, and other plant sources: Health and potential uses. Phytotherapy Research, 34(12), 3127-3156.

- Organic Syntheses Procedure. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M.

- MDPI. (2023, May 17).

- Redalyc. (n.d.).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

Sources

- 1. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Gabriel Synthesis [organic-chemistry.org]

The Biological Activity of Thymol Derivatives: A Guide for Drug Discovery and Development

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Leveraging a Privileged Scaffold

Thymol (2-isopropyl-5-methylphenol), a monoterpene phenol from the essential oils of Thymus vulgaris and other aromatic plants, has been a cornerstone of traditional medicine for centuries.[1][2][3] Its well-documented pharmacological profile—spanning antimicrobial, antioxidant, anti-inflammatory, and anticancer activities—makes it a "privileged scaffold" in medicinal chemistry.[2][4] However, the therapeutic potential of the parent molecule is often limited by factors such as bioavailability and potency. This has driven extensive research into the synthesis of thymol derivatives, modifying its core structure to enhance specific biological activities and fine-tune its pharmacological properties.[3]

This guide provides a technical overview of the diverse biological activities of thymol derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to explore the structure-activity relationships (SAR) that govern efficacy, detail the molecular mechanisms underpinning their actions, and provide validated experimental protocols for their evaluation. The central thesis is that strategic chemical modification of the thymol core can unlock new classes of potent therapeutic agents.

The primary sites for chemical modification on the thymol scaffold are the phenolic hydroxyl group at C-1, and the aromatic ring, particularly at positions C-4 and C-6.[4][5] These positions are crucial for developing potent drug candidates.

Caption: Key reactive sites on the thymol molecule for synthetic derivatization.[4][5]

Part 1: Antimicrobial Activity

The antimicrobial properties of thymol are perhaps its most well-known attribute, historically used in antiseptic and disinfectant formulations.[6][7] The derivatization of thymol has led to new compounds with enhanced potency and broader spectrums of activity, including against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8]

Mechanism of Action & Structure-Activity Relationship

The primary antimicrobial mechanism of thymol and its derivatives involves the disruption of the bacterial cell membrane's integrity. The phenolic hydroxyl group is critical to this activity. It is believed to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components like ions and ATP, ultimately causing cell death.

Modifications to the thymol structure can significantly enhance this activity:

-

Modification of the Hydroxyl Group: While the -OH group is essential, its esterification or conversion into an ether can modulate the compound's lipophilicity, improving its ability to penetrate bacterial membranes. For instance, an isopropoxy derivative of thymol showed enhanced activity compared to the parent compound.

-

Ring Substitution: Adding electron-withdrawing groups or other moieties to the aromatic ring can potentiate activity. Halogenated derivatives, such as 4-chlorothymol, have demonstrated potent activity against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum.[9]

-

Incorporation of Heterocycles: Synthesizing hybrid molecules by linking thymol to heterocyclic rings, such as 1,2,3-triazoles, has yielded derivatives with significantly higher antibacterial activity than thymol itself, even against resistant strains like MRSA.[10] One such derivative showed a threefold increase in potency compared to the parent compound.[10]

Table 1: Comparative Antimicrobial Activity of Thymol Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric (MIC/Zone of Inhibition) | Key Finding | Reference |

| Thymol | S. aureus, E. coli | MIC: 2.5 mM | Baseline activity | [1] |

| 2-isopropoxy-1-isopropyl-4-methylbenzene | E. coli, S. aureus, P. aeruginosa | Lower MICs than thymol | Etherification enhances potency | |

| 4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole | MRSA | Zone of Inhibition: 38.7 mm | Triazole conjugate shows superior activity to ampicillin (30.0 mm) and thymol (11.0 mm) | [10] |

| Thymol-sulfadiazine congeners | MRSA | Significant inhibition | Azo-coupling creates potent derivatives | [5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard method for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.[11][12]

I. Materials and Reagents:

-

Test compound (Thymol derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[13]

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microplates.

-

Spectrophotometer or microplate reader.

-

Positive control antibiotic (e.g., Gentamicin).

-

Negative control (broth + solvent).

II. Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[13] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include wells for a positive control (inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (inoculum + broth + solvent).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm. A promising MIC for a pure compound is generally considered to be in the range of 4 to 16 µg/mL or lower.[12]

Part 2: Antioxidant Activity

Free radicals and reactive oxygen species (ROS) are implicated in numerous chronic diseases.[14] Thymol is a potent antioxidant, and its derivatives are being explored for enhanced radical scavenging capabilities.[2][7]

Mechanism of Action & Structure-Activity Relationship

The antioxidant activity of phenolic compounds like thymol is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[7] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.

Key SAR insights include:

-

Phenolic Hydroxyl Group: This group is the primary site of radical scavenging. Its presence is fundamental to the activity.

-

Structural Modifications: The introduction of certain functional groups can enhance antioxidant activity. For example, the synthesis of hydrosoluble thymol derivatives via reaction with amines (aniline and diethylamine) resulted in compounds with significantly lower IC50 values in the DPPH assay (3.44 and 6.76 µg/mL, respectively) compared to thymol (178.03 µg/mL) and the standard antioxidant BHT (21.7 µg/mL).[15] This suggests that forming organic salts can dramatically boost radical scavenging potential.

-

Intramolecular Hydrogen Bonding: Theoretical studies suggest that derivatives capable of forming an intramolecular hydrogen bond can have enhanced antioxidant activity, as this can stabilize the resulting radical.[14]

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These two colorimetric assays are widely used to screen compounds for their in-vitro antioxidant potential.[16] They are complementary, as ABTS can be used at different pH levels and is soluble in both aqueous and organic solvents, while DPPH is more sensitive to acidic pH.

I. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Principle: The stable DPPH free radical has a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to a pale yellow hydrazine, causing a decrease in absorbance at ~517 nm.[16]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. Before the assay, dilute this stock to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[16]

-

Procedure: a. Prepare serial dilutions of the thymol derivative and a positive control (e.g., Trolox, Ascorbic Acid) in methanol. b. In a 96-well plate or cuvette, add a small volume of the sample solution (e.g., 20 µL). c. Add a larger volume of the DPPH working solution (e.g., 180 µL). d. Incubate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17] The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting inhibition percentage against sample concentration.

II. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle: ABTS is oxidized with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing decolorization, which is measured by a decrease in absorbance at ~734 nm.[16]

-

Reagent Preparation: a. Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. b. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark for 12-16 hours to form the radical cation.[16] c. Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Procedure: a. Add a small volume of the serially diluted sample (e.g., 10 µL) to a 96-well plate. b. Add a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL). c. Incubate in the dark at room temperature for 6-7 minutes.[16][18] d. Measure the absorbance at 734 nm.

-

Calculation: The calculation for % inhibition and IC50 is analogous to the DPPH assay.

Part 3: Anti-inflammatory and Anticancer Activities

Chronic inflammation is a driver of many diseases, including cancer.[19] Thymol and its derivatives exhibit potent anti-inflammatory and anticancer properties by modulating key cellular signaling pathways.[1][2][19]

Mechanism of Action & Structure-Activity Relationship

Anti-inflammatory: Thymol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can modulate critical signaling pathways such as NF-κB, MAPK, and JAK/STAT.[19] In silico studies and in vivo models suggest that thymol can directly interact with and inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[20][21][22]

Anticancer: The anticancer mechanisms of thymol derivatives are multifaceted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting proliferation and angiogenesis.[1][23][24]

-

Apoptosis Induction: Derivatives can upregulate pro-apoptotic proteins (e.g., Bax, p53) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial membrane depolarization and cell death.[25][26]

-

Signaling Pathway Modulation: Thymol and carvacrol derivatives have been shown to target key cancer-related pathways like PI3K/AKT/mTOR and MAPK/ERK.[25] Computational analyses have identified AKT1 as a central target for some of the most active derivatives.[23][27]

-

Enhanced Cytotoxicity: Chemical modification can dramatically increase cytotoxic potency. An acetic acid thymol ester derivative (DT1) showed an IC50 value of ~0.08 µg/mL against colorectal cancer cell lines, whereas the parent thymol had an IC50 of ~52-65 µg/mL, representing a several-hundred-fold increase in activity.[28] Similarly, certain thymol derivatives showed more potent inhibition of breast cancer cell growth than the standard chemotherapy drug 5-fluorouracil.[25]

Table 2: Comparative Anticancer Activity (IC50) of Thymol Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Key Finding | Reference |

| Thymol | HT-29, HCT-116 (Colorectal) | ~52 - 65 µg/mL | Baseline cytotoxicity | [28] |

| Acetic acid thymol ester (DT1) | HT-29, HCT-116 (Colorectal) | ~0.08 µg/mL | Esterification dramatically enhances cytotoxicity | [28] |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7, NCI-H460, HeLa | 7.45 - 28.63 µM | Specific substitutions lead to potent activity | [28] |

| Thymol Derivative "Compound 10" | MCF-7 (Breast) | 6.17 µM | 3.2-fold more potent than 5-fluorouracil (20.09 µM) | [25] |

| Ethoxy-cyclohexyl analogues | Panel of 10 cancer cell lines | Consistently most active | Cyclohexyl variants show high anticancer activity | [23][24] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.[29][32]

I. Materials and Reagents:

-

Cancer cell line of choice (e.g., MCF-7, A549, HCT-116).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL stock in sterile PBS.[29]

-

Solubilization buffer: DMSO or acidified isopropanol.[32]

-

Sterile 96-well plates, humidified incubator (37°C, 5% CO₂).

II. Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.[29]

-

Compound Treatment: Prepare serial dilutions of the thymol derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[28][29]

-